molecular formula C24H19ClFN3O2 B2985494 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 941982-59-8

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2985494
CAS RN: 941982-59-8
M. Wt: 435.88
InChI Key: GKOHFZQZDUSDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H19ClFN3O2 and its molecular weight is 435.88. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

The structural aspects of related amide-containing isoquinoline derivatives have been explored, demonstrating their ability to form gels or crystalline solids upon treatment with various acids. These compounds show enhanced fluorescence emission under certain conditions, indicating potential applications in fluorescence-based assays and molecular imaging. The study of such compounds can provide insights into the design and synthesis of new materials with desired optical properties (Karmakar et al., 2007).

Biological Potentials

A series of similar acetamide derivatives has been synthesized and evaluated for antimicrobial and anticancer activities. These compounds have shown significant antimicrobial activity, comparable to standard drugs, and some demonstrated anticancer activity, highlighting their potential in drug development for treating infections and cancer (Mehta et al., 2019).

Molecular Docking and Biological Activities

The synthesis and evaluation of various quinazolinone derivatives have been undertaken, with some compounds showing promising anti-inflammatory and analgesic properties. These studies involve molecular docking to predict the interaction of compounds with biological targets, providing a basis for rational drug design and the development of new therapeutic agents (Farag et al., 2012).

Antifungal and Antimicrobial Applications

Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has identified compounds with broad-spectrum antifungal activities against Candida and Aspergillus species. These findings support the potential use of such compounds in treating fungal infections, with further optimization leading to compounds with improved stability and efficacy (Bardiot et al., 2015).

properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O2/c1-14-7-9-20(15(2)11-14)27-22(30)13-29-21-10-8-16(25)12-18(21)23(28-24(29)31)17-5-3-4-6-19(17)26/h3-12H,13H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOHFZQZDUSDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

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